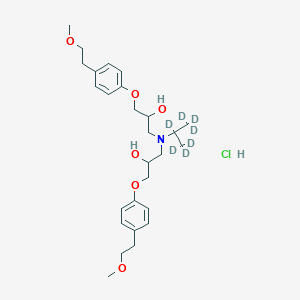

Orphenadrine-d3 HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Number: 83-98-7 (unlabeled free base)

Scientific Research Applications

Formulation and Pharmacological Properties Orphenadrine, as both citrate and HCl salts, has been extensively studied for its formulation and clinical applications. Research has shown that orphenadrine can be effectively formulated as a plain tablet using different techniques like wet granulation or direct compression. Factors such as binders, diluents, and disintegrants significantly affect the physical properties of the tablets. Studies have demonstrated that using Poly Vinyl Pyrrolidine (PVP) as a binder, along with starch and mannitol as diluents, results in tablets with acceptable physical properties. These formulations comply with the British Pharmacopoeia standards, indicating their potential for clinical use in treating Parkinson's disease symptoms (Jumaa, Abdulrasool, & Al – Dujali, 2017).

Neuroprotective Effects Orphenadrine has shown promising results in neuroprotection. For instance, it has been found to protect cultured rat cerebellar granule cells from mortality induced by 3-nitropropionic acid (3-NPA). In vivo studies also revealed its protective effects against neuronal damage in rats, as evidenced by reduced markers of neuronal damage following 3-NPA administration. This suggests that orphenadrine or similar drugs could be beneficial in treating neurodegenerative disorders mediated by overactivation of NMDA receptors (Pubill et al., 2001).

Analgesic Effects and Sodium Channel Blockade Orphenadrine's analgesic effects have been linked to its ability to block voltage-gated sodium channels. Studies using patch-clamp experiments found that orphenadrine inhibits sodium channels in a concentration-, voltage-, and frequency-dependent manner. This blockade is significant, particularly for channels critical in experiencing pain sensations, indicating a role in its clinical efficacy as an analgesic compound. However, this effect might also contribute to adverse reactions, especially during overdose (Desaphy et al., 2009).

Antiepileptic Interactions Orphenadrine has demonstrated anticonvulsant properties and influences the efficacy of other antiepileptic drugs. For example, it significantly enhanced the anticonvulsant activity of valproate in mice without affecting valproate's plasma levels, indicating potential use in combination therapies for epilepsy (Czuczwar et al., 2009).

Impact on Liver Enzymes and Tumor Promotion Orphenadrine has been found to be a selective inducer of cytochrome P450 2B in rat liver, potentially affecting pharmacokinetic interactions. This induction, mediated by activation of gene transcription, may influence the metabolism of other drugs co-administered with orphenadrine. Additionally, studies have suggested that orphenadrine's ability to induce liver enzymes could be involved in liver tumor promotion, indicating a need for caution in its long-term use (Murray, Fiala-Beer, & Sutton, 2003).

properties

Molecular Formula |

C18H20D3NO.HCl |

|---|---|

Molecular Weight |

308.86 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.